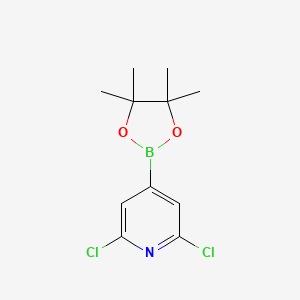![molecular formula C12H18N2O2S B1387152 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine CAS No. 942474-66-0](/img/structure/B1387152.png)
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine
Overview
Description
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a methyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . The nature of these interactions often involves inhibition of enzyme activity, leading to reduced production of pro-inflammatory mediators.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of certain cancer cell lines by affecting the cell cycle and inducing apoptosis . Additionally, it can alter the expression of genes involved in inflammation and cell survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It acts as an inhibitor of cyclooxygenase-2, reducing the synthesis of prostaglandins, which are key mediators of inflammation . This inhibition occurs through competitive binding at the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that its inhibitory effects on cyclooxygenase-2 can persist, leading to sustained anti-inflammatory effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without significant adverse effects. At higher doses, it may cause toxicity, including gastrointestinal irritation and renal impairment . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anti-inflammatory effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism. The compound’s metabolites are then excreted via the kidneys.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be transported by specific transporters . Once inside the cells, it tends to accumulate in the cytoplasm and can be distributed to other cellular compartments.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm but can also be found in the nucleus and other organelles . Post-translational modifications and targeting signals may direct it to specific compartments, influencing its interactions with biomolecules and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine typically involves the reaction of 4-(methylsulfonyl)phenyl derivatives with piperazine. One common method involves the use of 4-(methylsulfonyl)phenyl chloride, which reacts with 3-methylpiperazine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as toluene or methylene chloride, and the reaction temperature is maintained between 20-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding sulfide derivatives.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with bacterial cell membranes, leading to antimicrobial activity .
Comparison with Similar Compounds
1-[4-(Methylsulfonyl)phenyl]-3-methylpiperazine can be compared with other similar compounds, such as:
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also contain a methylsulfonyl group attached to a phenyl ring and exhibit similar biological activities, including antimicrobial and anti-inflammatory properties
N-Arylsulfonyl-3-acetylindole derivatives: These compounds are evaluated for their potential as HIV-1 inhibitors and possess similar structural features.
The uniqueness of this compound lies in its specific piperazine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-1-(4-methylsulfonylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-9-14(8-7-13-10)11-3-5-12(6-4-11)17(2,15)16/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQXMRUTQDUJRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



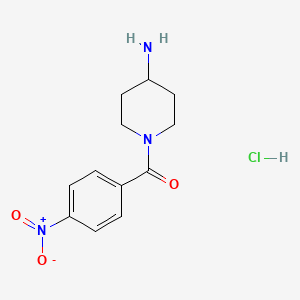
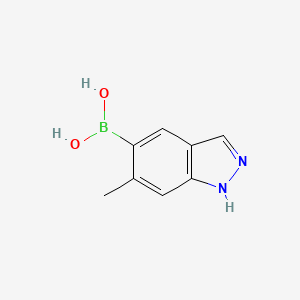
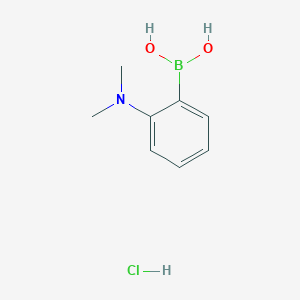
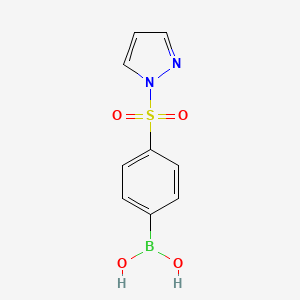
![Potassium ((4-(tert-butyl)phenyl)sulfonyl)(6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)amide](/img/structure/B1387079.png)
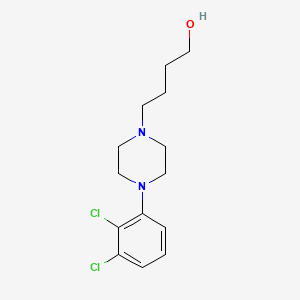
![(S)-3,3'-Bis[3,5-dimethylphenyl]-1,1'-binapthyl-2,2'-diyl hydrogenphosphate](/img/structure/B1387082.png)
![1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387084.png)
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)
![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)
![(2Z)-2-[(4-benzylpiperazin-1-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B1387088.png)
-thiourea](/img/structure/B1387091.png)
